

"Vitene" initial toxicity screening in cell lines

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An In-Depth Technical Guide to the Initial Toxicity Screening of Collagen-Based Biomaterials in Cell Lines, with a Focus on "Avitene"

This technical guide provides a comprehensive overview of the methodologies and findings related to the initial in vitro toxicity screening of collagen-based biomaterials, with a specific focus on the microfibrillar collagen hemostat known as **Avitene™**. The document is intended for researchers, scientists, and drug development professionals involved in the safety assessment of medical materials.

Introduction

"**Vitene**," commercially known as **Avitene™**, is a sterile, absorbable, microfibrillar collagen hemostat derived from bovine sources. It is utilized in surgical procedures to assist in hemostasis when conventional methods are impractical. As a medical device that comes into direct contact with tissues, a thorough evaluation of its biocompatibility is crucial to ensure it does not elicit a toxic response. A primary component of this evaluation is in vitro cytotoxicity testing, which provides a sensitive and standardized method to screen for the potential of a material to cause cellular damage.

These tests are typically conducted following international standards, such as ISO 10993-5, which outlines the use of cell culture models to assess the biological reactivity of medical device materials. The general principle involves exposing cultured cells to the material, either directly or through an extract, and then evaluating the cellular response in terms of viability, proliferation, and morphological changes.

Studies have consistently shown that collagen-based biomaterials, including **Avitene™**, exhibit excellent biocompatibility with low to weak cytotoxic potential. This guide will detail the experimental protocols used for this assessment and summarize the available findings.

Quantitative Data Summary

The following table summarizes the findings from various in vitro cytotoxicity studies on **Avitene™** and other collagen-based scaffolds. The data is largely qualitative or semi-quantitative, reflecting the common outcome of biocompatibility testing where the material is found to be non-toxic rather than determining a specific toxicity threshold (e.g., IC50).

Material	Cell Line	Assay Method	Key Findings	Citation
Avitene™ (microfibrillar collagen)	V79 (Chinese Hamster Lung Fibroblasts)	Colony Assay	Weak cytotoxicity detected.	[1][2]
Avitene™ (microfibrillar collagen)	L929 (Mouse Fibroblasts)	MEM Elution Assay with Neutral Red	Weak cytotoxicity detected.	[1][2]
Avitene™ (microfibrillar collagen)	Fibroblasts	Cell Culture Observation	No particular changes in cell morphology or number.	[3]
Bio-Oss®/Avitene™ Composite	hASCs (Human Adipose-Derived Stem Cells)	AlamarBlue Assay	Elicited no cytotoxic effects; enhanced metabolic activity observed.	[4]
Collagen Microspheres	3T3 (Mouse Fibroblasts), PC12 (Rat Pheochromocytoma)	LIVE/DEAD® Assay	High cell viability (91.5% for 3T3, 94.3% for PC12).	[5]
Collagen & Collagen-Chitosan Scaffolds	EPCs (Endothelial Progenitor Cells)	MTT Assay	No significant difference in viability compared to control; scaffolds are not cytotoxic.	[6]
Collagen-Sericin Scaffolds	ASCs (Adipose-Derived Stem Cells)	MTT Assay, LDH Assay	Sustained cell viability similar to control hydrogel.	[7]

Experimental Protocols

The following are detailed methodologies for key in vitro cytotoxicity assays, based on the ISO 10993-5 standard and common laboratory practices for biomaterial testing.

Material Extraction (for Extract-Based Tests)

This protocol is a prerequisite for the MEM Elution and MTT assays described below.

- **Sample Preparation:** The test material (e.g., **Avitene™**) is prepared to have a specific surface area-to-volume ratio, typically between 3 cm²/mL and 6 cm²/mL, as recommended by ISO 10993-12.
- **Extraction Vehicle:** A mammalian cell culture medium, such as Minimum Essential Medium (MEM) supplemented with 5-10% serum, is used as the extraction vehicle. This is because it is a physiological solution capable of extracting both polar and non-polar substances.
- **Extraction Conditions:** The test material is incubated in the extraction vehicle for a defined period, usually 24 to 72 hours, at 37°C in a humidified incubator.[8]
- **Control Groups:**
 - **Negative Control:** High-density polyethylene (HDPE) is often used as it is known to be non-cytotoxic.
 - **Positive Control:** Materials like zinc-containing polyurethane or organotin-stabilized PVC are used as they are known to elicit a cytotoxic response.
 - **Blank Control:** The extraction vehicle without any material is incubated under the same conditions.
- **Extract Collection:** After incubation, the medium (now the "extract") is collected and sterilized, typically by filtration through a 0.22 µm filter, before being applied to the cells.

MTT Cell Viability Assay (Quantitative)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

- **Cell Seeding:** L929 mouse fibroblasts or another suitable cell line are seeded into a 96-well plate at a density that ensures they are in an exponential growth phase at the time of testing (e.g., 1×10^4 cells/well). The cells are incubated for 24 hours at 37°C and 5% CO₂ to allow for attachment.
- **Exposure to Extract:** The culture medium is removed from the wells and replaced with the material extracts (prepared as in 3.1). Typically, different concentrations of the extract are tested. Cells are also exposed to the negative, positive, and blank control extracts.
- **Incubation:** The plate is incubated for 24 to 48 hours at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, the extract medium is removed. An MTT solution (e.g., 5 mg/mL in PBS, diluted in serum-free medium) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.^[9]
- **Data Acquisition:** The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is expressed as a percentage relative to the blank control. A material is considered cytotoxic if it results in a cell viability reduction of more than 30% (i.e., less than 70% viability).

MEM Elution Test (Qualitative)

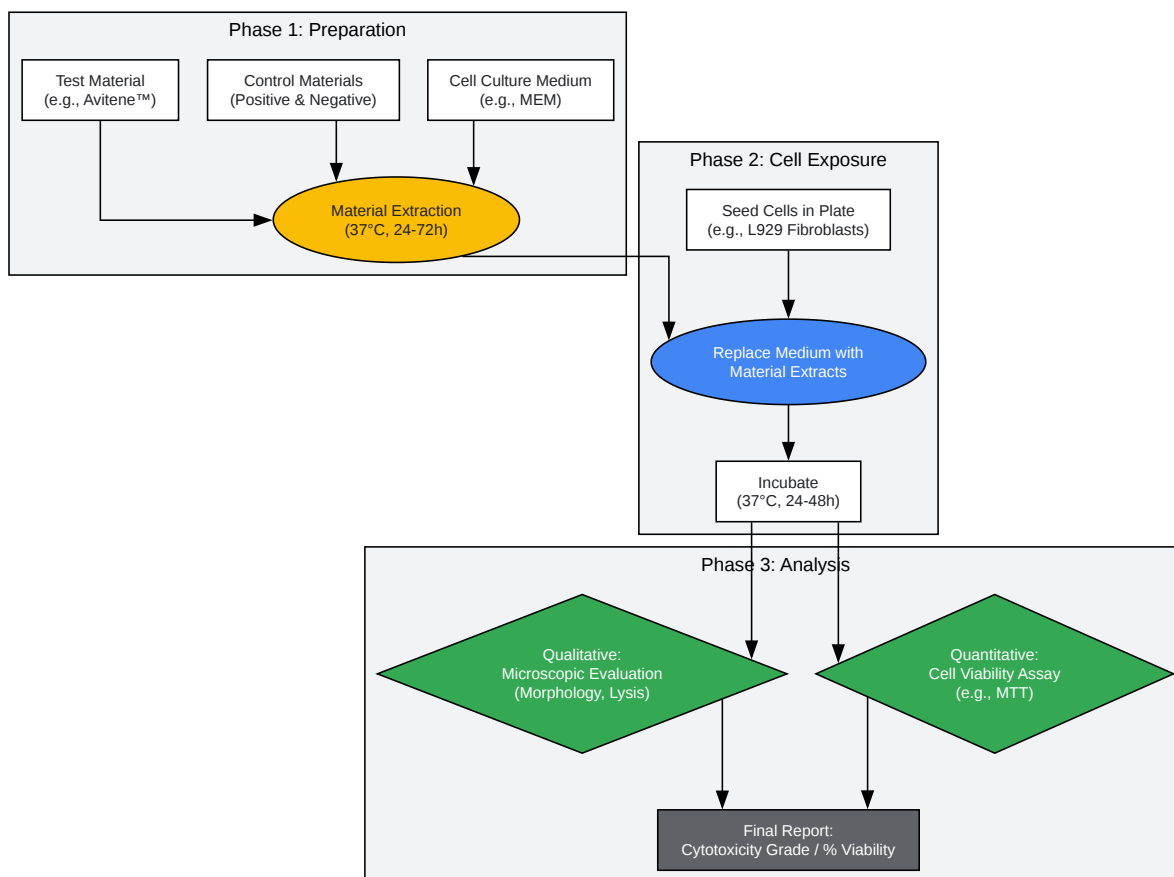
This test is a widely used qualitative method to assess cytotoxicity based on cell morphology.

- **Cell Preparation:** A monolayer of L929 cells is grown to sub-confluency in a culture dish or multi-well plate.
- **Exposure to Extract:** The culture medium is replaced with the material and control extracts (prepared as in 3.1).

- Incubation: The cells are incubated for 48 hours at 37°C and 5% CO₂.
- Microscopic Evaluation: After incubation, the cell monolayer is examined under a microscope. The cytotoxic response is graded on a scale from 0 to 4 based on the percentage of cell lysis and morphological changes (e.g., rounding, shrinking, detachment). [\[10\]](#)
 - Grade 0 (None): No cell lysis or reduction in cell growth.
 - Grade 1 (Slight): Not more than 20% of the cells are round, loosely attached, and without lysis.
 - Grade 2 (Mild): Not more than 50% of the cells are round, and there is no extensive cell lysis.
 - Grade 3 (Moderate): Not more than 70% of the cell layers are destroyed.
 - Grade 4 (Severe): Nearly complete destruction of the cell layers.
- Interpretation: A reactivity grade of 2 or less is generally considered a non-cytotoxic result.

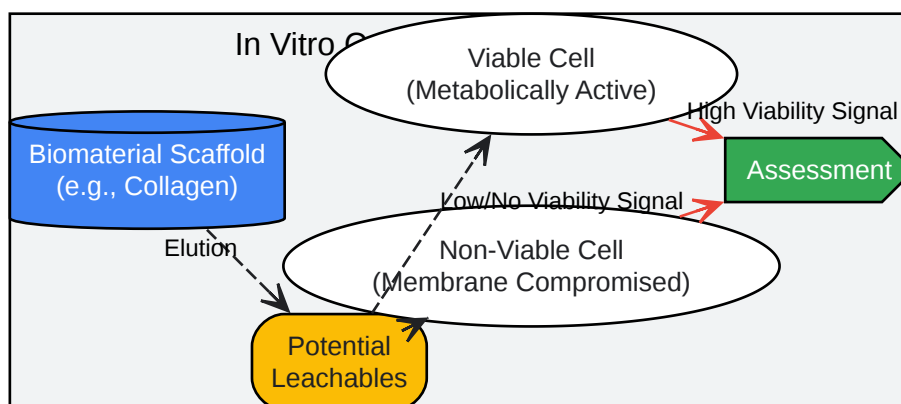
Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the conceptual interaction between cells and a biomaterial.



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Caption: General experimental workflow for in vitro cytotoxicity testing of a biomaterial.



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